1,2,4-Triethylbenzene

Neurotoxicology Isomer Selectivity Electrophysiology

Sourcing 1,2,4-Triethylbenzene (1,2,4-TEB) with this precise asymmetric configuration is critical—substituting the symmetric 1,3,5-isomer yields null results in neurotoxicity and chromogenic assays. As the sole isomer exhibiting γ-diketone-like neurotoxicity, it is an irreplaceable tool compound for axonal organization studies. This C12H18 alkylated aromatic uniquely serves as a steric-gearing template in supramolecular chemistry and directs regiospecific cyclization to indan and tetralin scaffolds. Bulk and research-grade quantities available for qualified B2B buyers.

Molecular Formula C12H18
Molecular Weight 162.27 g/mol
CAS No. 877-44-1
Cat. No. B043892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,4-Triethylbenzene
CAS877-44-1
Synonyms1,2,4-TEB
1,2,4-triethylbenzene
Molecular FormulaC12H18
Molecular Weight162.27 g/mol
Structural Identifiers
SMILESCCC1=CC(=C(C=C1)CC)CC
InChIInChI=1S/C12H18/c1-4-10-7-8-11(5-2)12(6-3)9-10/h7-9H,4-6H2,1-3H3
InChIKeyWNLWIOJSURYFIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,4-Triethylbenzene (CAS 877-44-1): Procurement-Specific Overview for Scientific and Industrial Users


1,2,4-Triethylbenzene (1,2,4-TEB) is a C12H18 alkylated aromatic hydrocarbon characterized by an asymmetric substitution pattern with ethyl groups at the 1, 2, and 4 positions of the benzene ring [1]. This specific geometry distinguishes it from its symmetric isomer, 1,3,5-triethylbenzene, and confers distinct physical, chemical, and biological properties. As a clear, colorless liquid, it exhibits a boiling point of 220-222 °C and a density of 0.872 g/mL at 25 °C . Its procurement is typically directed toward research applications requiring this precise isomeric configuration, including synthetic intermediate use, geochemical marker studies, and targeted neurotoxicological investigations.

Why Generic Triethylbenzene or Isomer Substitution Fails for 1,2,4-Triethylbenzene Applications


The triethylbenzene isomers (1,2,3-; 1,2,4-; and 1,3,5-) are not interchangeable. Their differing molecular geometries lead to divergent outcomes in synthesis, material science, and biological systems [1]. Specifically, 1,2,4-TEB's asymmetric structure enables unique applications, such as acting as a steric-gearing template in supramolecular chemistry , which the symmetric 1,3,5-isomer cannot fulfill. More critically, in biological contexts, substituting 1,2,4-TEB with 1,3,5-TEB yields a null result; the pronounced neurotoxic and chromogenic effects are exclusively associated with the 1,2-substitution pattern of 1,2,4-TEB [2]. Therefore, for applications dependent on the 1,2,4-isomer's specific geometry—whether for structure-activity relationship studies, as a synthetic precursor to specific ethyl derivatives, or as a calibrated analytical standard—substitution with another isomer or a mixed isomer product is not a viable alternative.

1,2,4-Triethylbenzene: Quantitative Differentiation Evidence Against Closest Analogs


Isomer-Specific Neurotoxicity: 1,2,4-TEB vs. 1,3,5-TEB

In a direct head-to-head in vivo study, 1,2,4-triethylbenzene (1,2,4-TEB) demonstrates clear neurotoxicity in rodents, while its isomer 1,3,5-triethylbenzene (1,3,5-TEB) is inactive [1]. This finding is supported by a second study confirming that the neuropathology is exclusive to the 1,2,4-isomer [2].

Neurotoxicology Isomer Selectivity Electrophysiology

Vaporization Enthalpy: A Thermodynamic Distinction for Process Engineering

A critical review of thermochemical data reveals a significant difference in the enthalpy of vaporization (ΔvapH) between the asymmetric 1,2,4-TEB and the symmetric 1,3,5-TEB [1].

Thermochemistry Process Engineering Phase Change

Boiling Point Differentiation from Methyl Analog 1,2,4-Trimethylbenzene

The physical properties of 1,2,4-triethylbenzene differ significantly from its lower homolog, 1,2,4-trimethylbenzene (pseudocumene) , with the increased molecular weight of the ethyl substituents resulting in a higher boiling point.

Physical Chemistry Thermophysics Structure-Property Relationships

High-Value Research and Industrial Application Scenarios for 1,2,4-Triethylbenzene


Neurotoxicology Research Tool: Isomer-Specific Positive Control

1,2,4-Triethylbenzene is employed as a specific inducer of sensorimotor neuropathy and proximal giant axonopathy in rodent models [1][2]. Its unique activity, contrasted with the inactivity of the 1,3,5-isomer, makes it an essential tool compound for investigating the molecular mechanisms of γ-diketone-like neurotoxicity and the structure-activity relationships of aromatic hydrocarbons on axonal cytoskeletal organization.

Synthetic Precursor for Ethyl-Indan and Ethyl-Tetralin Derivatives

1,2,4-Triethylbenzene serves as a versatile synthetic intermediate for the preparation of ethyl-substituted derivatives of indan and tetralin . These bicyclic frameworks are foundational motifs in the development of pharmaceuticals, polymers, and specialty materials. The specific 1,2,4-substitution pattern on the starting aromatic ring directs the subsequent cyclization chemistry to yield desired regioisomers.

Geochemical Biomarker for Fossil Fuel Analysis

1,2,4-Triethylbenzene is utilized as a molecular marker in the geochemical analysis of fossil fuels . Its presence and relative abundance, often in comparison to other alkylbenzenes, provides valuable information about the thermal maturity, source rock, and biodegradation history of crude oils and sedimentary organic matter.

Supramolecular Template via Steric Gearing Effect

The asymmetric 1,2,4-substitution pattern creates a unique steric environment. When incorporated into larger molecular scaffolds, the 'steric gearing' of the three ethyl groups can pre-organize functional moieties, making 1,2,4-TEB a valuable core for designing supramolecular hosts, molecular recognition elements, and novel materials with controlled conformational properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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